molecular formula C15H14N4O2S B5308360 N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide

N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide

Cat. No. B5308360
M. Wt: 314.4 g/mol
InChI Key: YRVBMTSYQBCUIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide, also known as ETP-46464, is a small-molecule inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and maintenance of genomic stability. Inhibition of PARP leads to accumulation of DNA damage, which can be exploited in cancer therapy. ETP-46464 has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

PARP inhibitors like N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide work by inhibiting the activity of the PARP enzyme, which is involved in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells. In addition, PARP inhibitors have been shown to enhance the efficacy of DNA-damaging agents like chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to be highly selective for PARP and does not affect other enzymes involved in DNA repair. In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit tumor growth. This compound has also been shown to have minimal toxicity in normal cells.

Advantages and Limitations for Lab Experiments

N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It is also highly selective for PARP and does not affect other enzymes, which reduces the risk of off-target effects. However, this compound has some limitations as well. It has limited solubility in water, which can make it difficult to use in certain assays. In addition, PARP inhibitors like this compound can induce resistance in cancer cells over time, which may limit their long-term efficacy.

Future Directions

There are several areas of future research for N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide and other PARP inhibitors. One area of interest is the development of combination therapies that can enhance the efficacy of PARP inhibitors. For example, PARP inhibitors have been shown to enhance the efficacy of immunotherapy in preclinical models. Another area of interest is the identification of biomarkers that can predict response to PARP inhibitors. Finally, there is ongoing research into the mechanisms of resistance to PARP inhibitors and strategies to overcome this resistance.

Synthesis Methods

The synthesis of N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of a key intermediate, 2-ethyl-5-nitro-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-amine, which is then converted to the final product using standard organic chemistry techniques. The synthesis has been optimized for high yield and purity.

Scientific Research Applications

N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide has been extensively studied for its potential use in cancer therapy. PARP inhibitors have shown particular promise in tumors with defects in DNA repair, such as those with mutations in the BRCA genes. This compound has been shown to be effective in preclinical models of breast, ovarian, and lung cancer. Clinical trials are currently underway to evaluate its safety and efficacy in humans.

properties

IUPAC Name

N-(2-ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-3-12-18-19-14(21)11(8-16-15(19)22-12)17-13(20)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVBMTSYQBCUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=O)C(=CN=C2S1)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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